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1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane

Cat. No.: B13447677
M. Wt: 192.28 g/mol
InChI Key: OMBDRQLEQLKFBL-UHFFFAOYSA-N
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Description

Research Significance of Strained Bicyclic Ring Systems in Organic Chemistry

Strained bicyclic ring systems, such as bicyclo[1.1.0]butane (BCB), are foundational building blocks in modern organic synthesis. chinesechemsoc.org Their significance stems from the substantial potential energy stored within their distorted bond angles, a characteristic known as ring strain. wikipedia.orgpharmacy180.com Bicyclo[1.1.0]butane is one of the most strained, yet readily isolable, carbocycles, with a strain energy estimated to be around 64–66 kcal/mol. wikipedia.orgnih.govnih.gov

This high strain energy is not a liability but a powerful driving force for chemical reactions. diva-portal.org It renders the central carbon-carbon bond weak and highly reactive, exhibiting reactivity akin to an olefin. chinesechemsoc.org Consequently, BCBs can undergo a variety of strain-release transformations, reacting with nucleophiles, electrophiles, radicals, and transition metals. nih.govnih.gov This diverse reactivity profile allows chemists to access complex three-dimensional structures, such as substituted cyclobutanes and other bicyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. chinesechemsoc.orgnih.gov The unique "butterfly" geometry of the BCB core further contributes to its distinct chemical behavior. nih.gov

Comparison of Strain Energies in Small Ring Systems
Ring SystemEstimated Strain Energy (kcal/mol)Key Structural Features
Cyclopropane (B1198618)~28Planar three-membered ring with 60° bond angles. nih.gov
Cyclobutane (B1203170)~26Puckered four-membered ring to relieve some torsional strain. nih.gov
Bicyclo[1.1.0]butane~66Two fused three-membered rings with a highly strained central C-C bond. nih.gov
[1.1.1]Propellane~100Three fused three-membered rings with inverted geometry at bridgehead carbons.

The Role of Sulfinyl Moieties as Chiral Auxiliaries and Activating Groups

Sulfinyl groups (R-S(O)-R') are of paramount importance in asymmetric synthesis, where the goal is to create specific stereoisomers of a chiral molecule. acs.org Chiral sulfinyl compounds, such as those containing a p-tolylsulfinyl group, serve as versatile chiral auxiliaries. bioorganica.com.uanih.gov A chiral auxiliary is a chemical moiety that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After guiding the formation of the desired stereocenter, the auxiliary can be cleanly removed.

The effectiveness of the sulfinyl group in this role is due to several key properties:

Configurational Stability: The sulfur atom in a sulfoxide (B87167) is a stereogenic center that is resistant to racemization. nih.gov

High Asymmetric Induction: The steric and electronic properties of the sulfinyl group can effectively shield one face of a reactive center, forcing an incoming reagent to attack from the opposite, less hindered face, thus leading to high stereoselectivity. nih.govdntb.gov.ua

Activating Nature: The electron-withdrawing nature of the sulfinyl group can activate adjacent positions towards nucleophilic attack or deprotonation.

The p-tolylsulfinyl group is a widely explored and effective chiral inductor used in the stereoselective synthesis of numerous compounds, including amines and nitrogen-containing heterocycles. dntb.gov.uanih.gov

Rationale for Comprehensive Investigation of 1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane

The rationale for investigating this compound lies in the strategic combination of the two powerful chemical entities discussed above. This single molecule harnesses the unique strain-release reactivity of the bicyclo[1.1.0]butane core and the proven stereodirecting capabilities of the p-tolylsulfinyl group.

Crucially, this compound is a bench-stable solid, making it a practical and convenient precursor to highly reactive bicyclo[1.1.0]butyl organometallic reagents. nih.govchemrxiv.org These reagents, such as bicyclo[1.1.0]butyllithium (BCB-Li) or Grignard-type reagents (BCB-MgCl), are typically unstable and difficult to handle directly. nih.gov The sulfinyl group acts as an activating group, facilitating the deprotonation at the bridgehead carbon to generate these nucleophilic species under controlled conditions. This allows for the subsequent stereocontrolled addition of the valuable and highly strained bicyclo[1.1.0]butyl scaffold to a wide range of electrophiles.

Overview of Research Areas and Methodologies

Research involving this compound is primarily focused on its application as a synthetic intermediate for the construction of complex heterocyclic and carbocyclic systems. The general methodology involves a two-step, one-pot process. nih.govacs.org

Generation of the Nucleophile: The compound is treated with a strong base, typically an organolithium reagent like tert-butyllithium (B1211817) (t-BuLi) or a Grignard reagent like isopropyl magnesium chloride (i-PrMgCl·LiCl), at low temperatures. nih.gov This selectively removes the proton at the bridgehead carbon, generating a nucleophilic bicyclobutyl anion while the sulfinyl group is displaced.

Reaction with Electrophiles: The in situ generated bicyclobutyl anion is then trapped with a suitable electrophile. A significant area of research has been the reaction with iminium cations derived from nitrogen-containing heterocycles like quinolines and pyridines. nih.govacs.org

Following this initial addition, the resulting bicyclo[1.1.0]butane-substituted products can undergo further transformations, such as rhodium(I)-catalyzed annulative rearrangements, to yield novel and complex polycyclic scaffolds. nih.govacs.org These methodologies provide access to unprecedented bridged heterocyclic structures that would be difficult to synthesize through other routes. nih.gov

Summary of Methodologies Involving this compound
Methodology StepReagents UsedIntermediate/Product TypeReference
Generation of BCB-Aniont-BuLi, i-PrMgCl·LiClBicyclo[1.1.0]butyllithium (BCB-Li), Bicyclo[1.1.0]butyl magnesium chloride (BCB-MgCl) nih.gov
Nucleophilic AdditionQuaternary quinolinium/pyridinium (B92312) saltsBCB-substituted dihydroquinolines and dihydropyridines nih.govacs.org
Annulative RearrangementRhodium(I) precatalyst, dppe ligandBridged heterocycles (e.g., 1H-5-azacyclopropa[cd]indenes) nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12OS B13447677 1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

1-(4-methylphenyl)sulfinylbicyclo[1.1.0]butane

InChI

InChI=1S/C11H12OS/c1-8-2-4-10(5-3-8)13(12)11-6-9(11)7-11/h2-5,9H,6-7H2,1H3

InChI Key

OMBDRQLEQLKFBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C23CC2C3

Origin of Product

United States

Synthetic Methodologies for 1 P Tolylsulfinyl Bicyclo 1.1.0 Butane

Strategies for the Construction of the Bicyclo[1.1.0]butane Core

The construction of the BCB core is a pivotal step, requiring methods that can efficiently form the two fused, highly strained cyclopropane (B1198618) rings.

Precursor Development for the Bicyclo[1.1.0]butane Scaffold

The synthesis of the BCB scaffold begins with carefully chosen precursors that are amenable to forming the strained ring system. Common strategies rely on building blocks that can undergo intramolecular ring closure or carbene-mediated cyclizations. Key precursors include cyclopropane and cyclobutane (B1203170) derivatives, as well as acyclic diazo compounds.

One established route involves the use of 1,1-dihalo-2-(halomethyl)cyclopropanes. For instance, 1,1-dibromo-2-chloromethylcyclopropane serves as a precursor to bicyclo[1.1.0]butan-1-yllithium through sequential treatment with methyllithium (B1224462) (MeLi) and tert-butyllithium (B1211817) (t-BuLi). nih.gov This organolithium intermediate is a versatile building block for introducing substituents at the bridgehead position.

Another significant class of precursors are 3-substituted cyclobutanol (B46151) derivatives, which can be prepared from readily available materials like methyl sulfones and epichlorohydrin. nih.gov These cyclobutanols are designed to undergo transannular ring closure to form the central C1-C3 bond of the BCB core. chinesechemsoc.orgrsc.org Similarly, 1,3-dihalocyclobutanes can serve as precursors, undergoing reduction to form the bicyclic system. researchgate.net

Acyclic precursors, particularly α-diazoesters, are also employed. For example, t-butyl (E)-2-diazo-5-arylpent-4-enoates are effective substrates for rhodium-catalyzed reactions that simultaneously form both the lateral and central bonds of the BCB core. nih.govpitt.edu

Precursor ClassSpecific ExampleSubsequent Ring Closure Technique
Halogenated Cyclopropanes1,1-Dibromo-2-chloromethylcyclopropaneIntramolecular Cyclization (via organometallic intermediate)
Cyclobutane Derivatives3-SulfonylcyclobutanolsIntramolecular Cyclization (transannular)
Acyclic Diazo Compoundst-Butyl (E)-2-diazo-5-arylpent-4-enoateCarbene/Carbenoid Insertion

Ring Closure Techniques for Strained Bicyclic Systems

The formation of the highly strained BCB framework is achieved through several distinct ring-closing strategies, each with its own mechanistic pathway.

Intramolecular cyclization is a common method for forming the central C1-C3 bond of the BCB core from a pre-formed four-membered ring. A notable example is the transannular ring closure of cyclobutyl intermediates. rsc.org In a procedure developed from methyl sulfones and epichlorohydrin, a 3-sulfonylcyclobutanol intermediate is generated. nih.gov Activation of the alcohol, typically with mesyl chloride (MsCl), is followed by deprotonation, which induces an intramolecular nucleophilic substitution to close the ring and form the 1-sulfonylbicyclo[1.1.0]butane product. nih.gov This approach provides a reliable pathway to BCBs with a sulfonyl group at a bridgehead position, which is a close structural analog to the target sulfinyl compound.

Another strategy involves the diastereoselective carbometalation of cyclopropenes, which is then followed by a cyclization step to furnish the bicyclobutane ring system. acs.org This method allows for the construction of polysubstituted BCBs with defined stereochemistry.

Carbene and carbenoid insertion reactions offer a powerful method for constructing the BCB skeleton, often by forming the lateral and central bonds in a concerted or sequential manner. core.ac.uk A prominent approach is the transition metal-catalyzed decomposition of diazo compounds. core.ac.uk Rhodium(II) catalysts are particularly effective in promoting the intramolecular cyclopropanation of α-diazoesters, such as t-butyl (E)-2-diazo-5-arylpent-4-enoates, to yield 2-arylbicyclo[1.1.0]butane carboxylates. nih.govpitt.edu This reaction proceeds through a metal carbene intermediate that adds to the alkene moiety. By selecting appropriate chiral ligands for the rhodium catalyst, this transformation can be rendered highly enantioselective. nih.gov

The addition of carbenes to cyclopropenes is another direct route to the BCB core. nih.govrsc.org Additionally, zinc-mediated Simmons-Smith type reactions, using precursors like bromoform, can generate carbenoids that lead to the formation of 2-substituted BCBs from allylic alcohols. rsc.org

ApproachCatalyst/ReagentPrecursorKey Feature
Intramolecular DecompositionRhodium(II) Acetate (B1210297)Substituted α-diazoesterSimultaneous formation of lateral and central bonds pitt.edu
Enantioselective CyclopropanationChiral Rhodium(II) Catalyst (e.g., Rh₂(S-NTTL)₄)t-Butyl (E)-2-diazo-5-arylpent-4-enoateProvides enantioenriched bicyclobutanes nih.gov
ZincocyclopropanationDiethylzinc, BromoformAllylic AlcoholsRevisited Simmons-Smith type reaction for 2-substituted BCBs rsc.org

While photochemistry is a powerful tool in the chemistry of strained rings, its application is more prevalent in the strain-release reactions of BCBs rather than in the primary construction of the core. rsc.orgrsc.org However, photochemical methods can be employed to generate the reactive intermediates necessary for ring closure. For example, the photochemical generation of a carbene from a vinyl diazo compound can lead to the in-situ formation of a cyclopropene (B1174273). nih.gov This cyclopropene can then, in principle, undergo a subsequent reaction, such as a [2+1] cycloaddition with another carbene equivalent, to form the BCB skeleton. rsc.org Direct photochemical intramolecular [2π+2σ] cycloadditions are more commonly associated with the synthesis of related, but less strained, bicyclic systems. rsc.org

Enantioselective and Diastereoselective Introduction of the Sulfinyl Group

The introduction of the p-tolylsulfinyl group onto the bicyclo[1.1.0]butane scaffold with control over the stereochemistry at the sulfur atom is a critical step in the synthesis of the target molecule. The sulfinyl group serves as a valuable chiral auxiliary in asymmetric synthesis. nih.govrsc.org

The most widely recognized and effective method for the enantioselective synthesis of chiral sulfoxides is the Andersen method. nih.gov This approach involves the nucleophilic substitution of a diastereomerically pure sulfinate ester with an organometallic reagent. For the synthesis of 1-(p-tolylsulfinyl)bicyclo[1.1.0]butane, this involves two key components:

A Bicyclobutyl Organometallic Reagent: A bridgehead organometallic species, such as bicyclo[1.1.0]butan-1-yllithium (BCB-Li) or a corresponding Grignard reagent (BCB-MgCl), is generated in situ. nih.govcore.ac.uk BCB-Li can be prepared from 1,1-dibromo-2-chloromethylcyclopropane, while the Grignard reagent can be generated from the bench-stable this compound itself by treatment with isopropyl magnesium chloride, showcasing the utility of the target compound as a precursor for other derivatives. nih.govcore.ac.ukacs.org

A Chiral Sulfinating Agent: A diastereomerically pure sulfinate ester is used as the electrophile. The classic reagent for this purpose is (-)-menthyl (S)-p-toluenesulfinate, which is prepared from p-toluenesulfinyl chloride and the chiral alcohol (-)-menthol, followed by fractional crystallization to isolate the desired diastereomer. nih.gov

The reaction between the bicyclobutyl organometallic nucleophile and the enantiopure menthyl p-toluenesulfinate proceeds with inversion of configuration at the sulfur atom, affording the desired enantiomer of this compound with high enantiomeric excess. This method provides a reliable and highly stereoselective route to the chiral target compound. The resulting sulfoxide (B87167) is configurationally stable and can be used in further synthetic transformations. nih.govnih.gov

Asymmetric Sulfinylation of Precursors

The asymmetric synthesis of chiral sulfoxides is a well-established field, with methods that can be adapted for the preparation of enantiomerically enriched this compound. The primary strategy involves the enantioselective oxidation of a corresponding prochiral sulfide (B99878), 1-(p-tolylthio)bicyclo[1.1.0]butane.

Catalytic enantioselective oxidation is a prominent method. illinois.edu Modified Sharpless oxidation conditions, which utilize a titanium-based catalyst system with a chiral ligand like diethyl tartrate (DET), have been successfully applied to a wide range of aryl alkyl sulfides. illinois.edu Another effective system employs vanadium-based catalysts in conjunction with chiral Schiff base ligands. The choice of catalyst, ligand, and oxidant is crucial for achieving high enantioselectivity.

Table 1: Representative Catalytic Systems for Asymmetric Sulfoxidation
Catalyst SystemChiral LigandTypical OxidantKey Features
Ti(OiPr)₄Diethyl Tartrate (DET)tert-Butyl Hydroperoxide (TBHP)Effective for aryl alkyl sulfides; sensitive to water content. illinois.edu
Vanadyl Acetylacetonate (VO(acac)₂)Chiral Schiff BasesHydrogen Peroxide (H₂O₂)High yields and enantioselectivities for various sulfides.

Chiral Auxiliary-Mediated Sulfinyl Group Installation

The use of chiral auxiliaries represents a classical and highly effective strategy for controlling stereochemistry at the sulfur atom. The Andersen-Pfitzner-Moffatt methodology is a cornerstone in this area. illinois.edu This approach involves the reaction of a nucleophilic organometallic reagent with a diastereomerically pure sulfinate ester derived from a chiral alcohol.

For the synthesis of this compound, the process would begin with the preparation of p-toluenesulfinyl chloride. This is then reacted with a chiral alcohol, such as (-)-menthol, to form a mixture of diastereomeric sulfinate esters. illinois.edu After separation of the diastereomers by crystallization, the desired diastereomer is treated with a bicyclo[1.1.0]butyl organometallic reagent (e.g., bicyclo[1.1.0]butyllithium). The nucleophilic attack on the sulfur atom proceeds with clean inversion of configuration, displacing the mentholate and yielding the enantiomerically pure target sulfoxide. illinois.edu

Table 2: Key Steps in Chiral Auxiliary-Mediated Synthesis
StepReagentsPurposeStereochemical Outcome
1p-Toluenesulfinyl chloride + (-)-MentholFormation of diastereomeric sulfinate esters.Creates a separable mixture of diastereomers. illinois.edu
2Fractional CrystallizationSeparation of diastereomers.Isolation of a single diastereomer. illinois.edu
3Bicyclo[1.1.0]butyllithiumNucleophilic substitution at sulfur.Inversion of configuration at the sulfur center. illinois.edu

The development of tunable sulfinamide auxiliaries has further expanded the scope and efficiency of this methodology, allowing for high yields and stereoselectivity in one-pot procedures for various targets. illinois.edu

Resolution Techniques for Chiral Sulfoxides

When this compound is synthesized as a racemic mixture, resolution techniques can be employed to separate the enantiomers.

Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst, where one enantiomer reacts faster than the other. Enzymatic kinetic resolution is a particularly powerful approach. For instance, methionine sulfoxide reductase (Msr) enzymes can exhibit high enantioselectivity in the reduction of racemic sulfoxides. rsc.orgalmacgroup.com MsrA enzymes typically afford the (R)-sulfoxide, while MsrB enzymes can be used for the preparation of (S)-sulfoxides. almacgroup.com By allowing the reaction to proceed to approximately 50% conversion, one enantiomer is consumed (reduced to the sulfide), leaving the unreacted, enantiomerically enriched sulfoxide, which can then be isolated. rsc.org

Chromatographic Resolution: Chiral chromatography is another widely used method for separating sulfoxide enantiomers. Racemic this compound can be passed through a high-performance liquid chromatography (HPLC) column packed with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving a variety of chiral sulfoxides. researchgate.net The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and collection as individual, enantiopure fractions.

Transition Metal-Catalyzed Synthetic Pathways for this compound

While the primary synthesis of the this compound scaffold does not typically involve transition metal catalysis in its key bond-forming steps, related methodologies for functionalizing the bicyclobutane core are prominent.

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis is instrumental in the functionalization of pre-formed bicyclo[1.1.0]butane systems. Reports have detailed palladium-catalyzed cross-coupling reactions at the bridgehead position, enabling late-stage diversification. rsc.org For instance, a directed metalation of a BCB followed by a palladium-catalyzed cross-coupling with aryl iodides can install various substituents. acs.org While not a direct synthesis of the sulfinyl-BCB itself, such methods could theoretically be adapted. A more direct, though hypothetical, approach could involve an intramolecular cyclization of a suitably functionalized precursor catalyzed by a palladium complex. Furthermore, palladium catalysis is used in reactions starting from bicyclo[1.1.0]butyl sulfoxides, where the sulfoxide-bearing intermediate undergoes cross-coupling with aryl triflates to form spirocyclic products, demonstrating the compatibility of the sulfoxide group with palladium-catalyzed transformations. researchgate.net

Copper-Mediated Coupling Reactions

Copper-mediated reactions are well-established for forming carbon-sulfur bonds. A relevant, though distinct, reaction is the copper-catalyzed coupling of sulfinic acid salts with aryl iodides to produce sulfones. researchgate.net While this produces a different oxidation state of sulfur, the fundamental principle of using a copper catalyst to mediate the formation of a C-S bond is significant. A potential, though currently unreported, pathway to this compound could involve the copper-mediated coupling of a bicyclo[1.1.0]butyl organometallic species with a p-tolylsulfinylating agent. Copper-mediated multicomponent reactions have also been developed for the synthesis of functionalized bicyclo[1.1.1]pentanes, a related class of strained molecules, showcasing the utility of copper in managing the reactivity of strained bicyclic systems. nih.govprinceton.edu

Organocatalytic and Metal-Free Synthetic Methodologies

Organocatalytic and metal-free approaches are gaining traction for the synthesis and functionalization of strained ring systems, driven by goals of sustainability and cost-effectiveness. While specific organocatalytic methods for the direct synthesis of this compound are not yet established, related transformations highlight potential future directions. For example, organocatalytic hydrophosphination of bicyclo[1.1.0]butane derivatives has been reported, demonstrating that the strained C-C bond can be activated under metal-free conditions to achieve stereoselective functionalization. digitellinc.com Additionally, photocatalytic oxidative activation of bicyclobutanes using an acridinium (B8443388) organophotocatalyst has been shown to enable formal [2σ+2π] cycloadditions, indicating that the central bond can be manipulated through metal-free, redox-neutral pathways. diva-portal.org These precedents suggest the feasibility of developing future organocatalytic or photocatalytic methods for the direct and potentially asymmetric sulfinylation of bicyclo[1.1.0]butane precursors.

Optimization of Reaction Conditions for Yield, Enantiopurity, and Diastereoselectivity

The synthesis of this compound is primarily achieved through the electrophilic trapping of a bicyclo[1.1.0]butyl anion. Research into this process has revealed that the choice of the organometallic intermediate is a critical parameter for achieving satisfactory yields.

Detailed Research Findings on Yield Optimization

Initial synthetic strategies explored the direct trapping of 1-lithiobicyclo[1.1.0]butane with a suitable sulfinylating agent. However, this approach proved to be low-yielding. A significant breakthrough in optimizing the yield was reported by the research group of Aggarwal, who developed a more robust protocol. bris.ac.uk

The optimized procedure involves a two-step sequence starting from a suitable precursor like 1,1-dibromo-2-(chloromethyl)cyclopropane. bris.ac.uk The key findings that led to the improved synthesis are outlined below:

Generation of 1-Lithiobicyclo[1.1.0]butane : This highly reactive intermediate is generated in situ from a precursor. However, its direct use in the subsequent sulfinylation step was found to be inefficient.

Transmetalation to a Grignard Reagent : A crucial optimization step is the transmetalation of the initially formed 1-lithiobicyclo[1.1.0]butane to the corresponding Grignard reagent, bicyclo[1.1.0]butylmagnesium bromide. This is accomplished by treating the lithium species with magnesium bromide etherate (MgBr₂·Et₂O). This transmetalation is essential, as direct trapping of the lithium species results in yields of less than 5%.

Electrophilic Trapping : The more selective bicyclo[1.1.0]butyl Grignard reagent is then trapped with an electrophilic sulfinylating agent, typically a sulfinate ester such as methyl p-toluenesulfinate. bris.ac.uk

This optimized transmetalation-trapping protocol allows for the synthesis of this compound on a gram scale with a reported isolated yield of 52%. bris.ac.uk The resulting product is a stable, crystalline solid that can be easily purified and stored, which is a significant advantage over using the highly reactive and unstable organolithium precursor directly in subsequent reactions. nih.gov The necessity of isolating the sulfoxide is also a key consideration for subsequent applications, as the presence of halide salts from the lithium reagent's generation was hypothesized to be detrimental to downstream palladium-catalyzed cross-coupling reactions. bris.ac.uk

The table below summarizes the key comparison highlighting the critical nature of the transmetalation step for yield optimization.

Organometallic ReagentElectrophileReported YieldReference
1-Lithiobicyclo[1.1.0]butaneMethyl p-toluenesulfinate<5%
Bicyclo[1.1.0]butylmagnesium bromideMethyl p-toluenesulfinate52% bris.ac.uk

Considerations for Enantiopurity and Diastereoselectivity

The synthesis as reported in the primary literature produces a racemic mixture of this compound, as the sulfur atom constitutes a stereocenter. The starting materials, bicyclo[1.1.0]butane and methyl p-toluenesulfinate, are achiral, and no chiral auxiliaries or catalysts are employed in the described synthesis.

While methods for the asymmetric synthesis of other chiral sulfoxides and sulfinate esters exist, detailed studies focused on the optimization of enantiopurity or diastereoselectivity for this specific bicyclic sulfoxide have not been extensively reported in the reviewed literature. nih.govmdpi.com As the bicyclo[1.1.0]butane core in the starting organometallic is achiral and planar with respect to the bridgehead carbons, there are no pre-existing stereocenters to direct a diastereoselective reaction. The development of an enantioselective variant would likely require the use of a chiral sulfinylating agent, such as a sulfinate ester derived from a chiral alcohol (e.g., menthol), which could potentially induce stereoselectivity at the sulfur atom during the trapping step. However, specific data tables or detailed research findings on such an optimization for this compound are not currently available.

Reactivity and Reaction Mechanisms of 1 P Tolylsulfinyl Bicyclo 1.1.0 Butane

Mechanistic Investigations of Strain-Release Reactions of the Bicyclo[1.1.0]butane System

The bicyclo[1.1.0]butane (BCB) framework is one of the most strained yet isolable carbocyclic systems, with a strain energy of approximately 64-68 kcal/mol. nih.govdiva-portal.org This high degree of strain is the primary driving force for its diverse reactivity. rsc.org The unique "butterfly" geometry of BCBs results in the central C1-C3 bridgehead bond possessing significant p- and π-character, making it susceptible to cleavage. nih.govresearchgate.net This allows BCB compounds to react readily with electrophiles, nucleophiles, and radicals through various strain-release pathways, making them valuable building blocks in organic synthesis for the creation of complex, sp3-rich carbocycles. rsc.orgnih.gov The reactivity of the BCB core can be modulated by substituents; for instance, the presence of an electron-withdrawing sulfonyl or sulfinyl group, as in 1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane, significantly influences its reaction pathways. nih.govnih.gov

Homolytic Pathways and Radical Chemistry

Homolytic cleavage of the central C1-C3 bond in bicyclo[1.1.0]butanes generates radical intermediates, which can be harnessed in a variety of synthetic transformations. These pathways are often initiated by photoredox catalysis, which uses visible light to generate radical species under mild conditions. rsc.orgrsc.org

Single Electron Transfer (SET) is a key mechanism for activating the BCB system towards radical reactions. rsc.org This can occur through either oxidation or reduction of the BCB moiety.

Oxidative SET: Through visible-light photoredox catalysis, BCBs can undergo single-electron oxidation to form a bicyclo[1.1.0]butyl radical cation. nih.gov This highly reactive intermediate is central to processes like [2π + 2σ] cycloadditions with alkenes. nih.govrsc.org The catalytic cycle typically begins with the excitation of a photocatalyst, which then oxidizes the BCB to its radical cation. rsc.org This radical cation can then engage with a coupling partner, such as an alkene, to form a new radical cation species that propagates the reaction. rsc.org Quantum yield calculations suggest that these reactions can proceed via a radical chain mechanism. rsc.org

Reductive SET: Alternatively, a photocatalyst can initiate a reductive quenching cycle. For example, in reactions with α-amino or α-oxy carboxylic acids, the excited photosensitizer is reduced by a cesium carboxylate, generating an α-carboxyl radical. rsc.org This radical then adds to the BCB in a Giese-type addition, forming an α-sulfonyl carbon radical, which is subsequently reduced to an anion and protonated to yield the final cyclobutane (B1203170) product. rsc.org Similarly, single-electron reduction of BCB ketones generates a ketyl radical, which undergoes rapid ring opening. rsc.org

SET Pathway Initiation Step Key Intermediate Typical Reaction Reference
OxidativeOxidation of BCB by excited photocatalystBicyclo[1.1.0]butyl radical cation[2π + 2σ] Cycloaddition nih.govrsc.org
ReductiveReduction of excited photocatalyst by a substrateα-carboxyl radical, α-sulfonyl carbon radicalDecarbonylative alkylation rsc.org

The direct addition of a radical species to the BCB core is another effective method for initiating strain-release transformations. This process typically involves the homolytic cleavage of the central C1-C3 bond.

Visible light-induced photoredox catalysis is a powerful tool for generating radicals that can participate in these reactions. For instance, alkyl radicals generated from alkyl halides can add to 1,3-disubstituted acyl bicyclobutanes, leading to an α-selective ring-opening and the formation of functionalized cyclobutenes. nih.govresearchgate.netrsc.org In another example, a silyl (B83357) radical, formed via a SET event involving a photocatalyst, adds to a BCB bearing a sulfonyl group. rsc.org This addition results in the formation of a transient α-sulfonyl carbon radical, which is then reduced and protonated to afford the functionalized cyclobutane product. rsc.org The Giese radical addition of carbon-centered radicals to BCBs is a common motif in these transformations, highlighting the utility of the BCB scaffold as a radical acceptor. rsc.org

Heterolytic Bond Cleavage Mechanisms

Heterolytic bond cleavage involves the breaking of a chemical bond where one fragment retains both electrons. youtube.com In the context of the bicyclo[1.1.0]butane system, these pathways are often facilitated by the presence of acids or bases and involve ionic intermediates.

The activation of BCBs with Lewis or Brønsted acids can trigger powerful rearrangements, leading to complex molecular architectures. For example, Lewis acid-catalyzed (3+2) cycloadditions of BCBs have been developed. chinesechemsoc.org In these reactions, the catalyst activates the BCB to form an enolate-carbocation species, which then undergoes electrophilic addition with a coupling partner. chinesechemsoc.org

A notable example is the semipinacol-type rearrangement observed with BCB-substituted alcohols. diva-portal.orgnih.gov Wipf and coworkers demonstrated that tertiary alcohols, synthesized from the nucleophilic addition of lithiated 1-(arylsulfonyl)bicyclo[1.1.0]butanes to cyclic ketones, undergo a highly diastereoselective, strain-promoted semipinacol rearrangement when treated with a catalytic amount of acid. nih.gov This transformation efficiently generates spirocyclic cyclobutanes. nih.govnih.gov

Catalyst Type Proposed Intermediate Reaction Type Product Reference
Lewis AcidEnolate-carbocation(3+2) CycloadditionAza-Bicyclo[2.1.1]hexane chinesechemsoc.org
Brønsted AcidCarbocationSemipinacol RearrangementSpiro[3.3]heptanone nih.govnih.gov

The compound this compound serves as a key, bench-stable precursor for generating highly reactive nucleophilic BCB organometallic reagents. nih.govacs.orgchemrxiv.org Treatment with a strong base like tert-butyllithium (B1211817) (t-BuLi) or a Grignard reagent like isopropyl magnesium chloride (i-PrMgCl·LiCl) facilitates a sulfoxide-metal exchange, generating bicyclo[1.1.0]butyllithium (BCB-Li) or the corresponding magnesium species, respectively. nih.govacs.orgchemrxiv.org

These in situ-generated BCB anions are potent nucleophiles that can readily attack a wide range of electrophiles. nih.govnih.gov This reactivity has been exploited for the synthesis of BCBs functionalized with amines, alcohols, esters, ketones, and amides by trapping the organometallic intermediate with electrophiles such as quaternary quinolinium or pyridinium (B92312) halides, aldehydes, and ketones. nih.govnih.govacs.org The initial nucleophilic addition of the BCB anion to the electrophile is a clear example of heterolytic bond formation driven by the release of ring strain upon subsequent reaction steps. nih.gov This strategy provides a modular and efficient route to complex molecules containing the bicyclo[1.1.0]butane core, which can then undergo further strain-release diversification. acs.org

Transformations Involving the Strained Bicyclo[1.1.0]butane Ring

The inherent strain in the bicyclo[1.1.0]butane core of this compound governs its chemical behavior, leading primarily to reactions that involve the cleavage of the central C1–C3 bond. These transformations, driven by the release of strain energy, allow for the construction of more complex molecular architectures, including larger rings and polycyclic systems.

Ring Expansion and Rearrangement Reactions

The thermal isomerization of the parent bicyclo[1.1.0]butane to 1,3-butadiene (B125203) is a known process. acs.org However, for substituted derivatives such as this compound, simple thermal rearrangements leading directly to cyclobutane derivatives are not extensively documented in the scientific literature. Thermal transformations of bicyclobutanes often require the molecule to be part of a more complex tricyclic system to facilitate valence isomerization into cyclobutene (B1205218) derivatives. thieme-connect.de

Transition metal catalysis provides a powerful method for promoting the ring expansion of bicyclo[1.1.0]butane systems. A notable example involves the use of this compound as a precursor to a bicyclobutyl magnesium reagent, which then participates in a rhodium(I)-catalyzed annulative rearrangement. rsc.orgacs.org

The process begins with the treatment of this compound with an organomagnesium reagent like isopropyl magnesium chloride (i-PrMgCl) to generate a bicyclo[1.1.0]butyl magnesium (BCB-MgCl) species in situ. This nucleophilic intermediate adds to electrophilic quaternary quinolinium or pyridinium salts. The resulting adduct is not isolated but is directly subjected to a rhodium(I) catalyst, such as one generated from [Rh(COE)2Cl]2 and a phosphine (B1218219) ligand like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). rsc.orgacs.org This catalytic step induces a rearrangement that cleaves the strained bicyclobutane ring and forms a new, larger polycyclic heterocyclic scaffold. rsc.org

The proposed mechanism, supported by DFT calculations, involves the coordination of the Rh(I) catalyst, followed by a double σ-bond insertion to form a rhodium carbenoid species, which then proceeds through a metallocyclobutane intermediate to yield the final annulated product. rsc.org This transformation effectively expands the original four-membered bicyclic core into a more complex, bridged ring system.

Table 1: Examples of Rh(I)-Catalyzed Ring Expansion of this compound Derivatives rsc.org
Electrophile (Quaternary Salt)Catalyst SystemSolvent / TempProductOverall Yield (%)
N-Benzylquinolinium bromide[Rh(COE)2Cl]2 / dppe1,4-Dioxane / 120 °C1-Methylene-5-benzyl-2,2a,2a1,2b,5,5a-hexahydro-5-azacyclopropa[cd]indene66
N-Methylquinolinium iodide[Rh(COE)2Cl]2 / dppe1,4-Dioxane / 120 °C1-Methylene-5-methyl-2,2a,2a1,2b,5,5a-hexahydro-5-azacyclopropa[cd]indene58
N-Benzyl-3-cyano-pyridinium bromide[Rh(COE)2Cl]2 / dppe1,4-Dioxane / 120 °CCorresponding azacyclopropa[cd]indene derivative34
N-Benzyl-6-bromo-quinolinium bromide[Rh(COE)2Cl]2 / dppe1,4-Dioxane / 120 °CCorresponding bromo-substituted azacyclopropa[cd]indene derivative53

Acid-catalyzed conditions can induce rearrangements of functionalized bicyclo[1.1.0]butanes. For instance, tertiary alcohols derived from 1-(arylsulfonyl)bicyclo[1.1.0]butanes undergo an acid-mediated semipinacol-type rearrangement. This reaction is initiated by the selective lithiation of the C3 bridgehead methine, followed by addition to a ketone or aldehyde. The resulting tertiary alcohol, upon treatment with an acid or a halogen source, rearranges to form spirocyclic ketones, such as spiro[3.4]octanes. This "strain-relocating" rearrangement provides a pathway to complex spirocycles from the bicyclobutane framework.

Cycloaddition Reactions with Multiple Bonds

The central bond of electron-deficient bicyclo[1.1.0]butanes, such as this compound, can act as a two-carbon synthon in cycloaddition reactions. These transformations are highly efficient for constructing bicyclo[2.1.1]hexane scaffolds, which are recognized as valuable bioisosteres for ortho- and meta-substituted benzene (B151609) rings. researchgate.netchinesechemsoc.orgrsc.org

Bicyclo[1.1.0]butanes bearing an electron-withdrawing group (EWG) at the bridgehead, such as a sulfoxide (B87167), sulfone, ketone, or ester, readily participate in formal [2+2] and [3+2] cycloadditions. chinesechemsoc.org

[3+2] Cycloadditions: These reactions typically occur with dipolarophiles or species that can form a zwitterionic intermediate. Lewis acids like Sc(OTf)₃ or Ga(OTf)₃ can catalyze the formal (3+2) cycloaddition of BCBs with partners such as quinones, imines, or ketenes. researchgate.netchinesechemsoc.orgresearchgate.net The reaction is believed to proceed via a Lewis acid-promoted ring-opening of the BCB to form a zwitterionic intermediate, which is then trapped by the reaction partner in a stepwise fashion to yield the bicyclo[2.1.1]hexane product. chinesechemsoc.org In some cases, with highly reactive partners like thioketones, the (3+2) cycloaddition can proceed under ambient conditions without the need for a catalyst. rsc.org

[2+2] Cycloadditions: These reactions, often denoted as [2σ+2π] cycloadditions, typically occur with alkenes. Photocatalysis is a common method to initiate these transformations. nih.govdiva-portal.org Under irradiation with visible light in the presence of a suitable photosensitizer, the BCB can be activated to form a diradical intermediate via triplet energy transfer, or a radical cation via single-electron oxidation. nih.govnih.gov This intermediate then adds to an alkene in a stepwise manner to afford the bicyclo[2.1.1]hexane skeleton. nih.gov This method is effective for a broad range of alkenes, including styrenes and other activated olefins. nih.gov Additionally, asymmetric variants have been developed using aminocatalysis in combination with a Lewis acid to achieve enantioselective [2+2] cycloadditions with α,β-unsaturated aldehydes. rsc.org

Table 2: Examples of [2+2] and [3+2] Cycloadditions with Activated Bicyclo[1.1.0]butanes
Reaction TypeBCB SubstituentReaction PartnerConditionsProduct TypeYield (%)Reference
[3+2] CycloadditionKetoneDiphenylketeneBF3·OEt2, CH2Cl2, rtBicyclo[2.1.1]hexan-2-one89 researchgate.net
[3+2] CycloadditionAcyl Pyrazolep-BenzoquinoneSc(OTf)3, CH2Cl2, 40 °CBicyclo[2.1.1]hexane derivative96 researchgate.net
[3+2] CycloadditionKetoneThiobenzophenoneMeCN, rt, catalyst-free2-Thiabicyclo[2.1.1]hexane99 rsc.org
[2+2] CycloadditionKetoneStyreneAcridinium (B8443388) photocatalyst, blue LEDsBicyclo[2.1.1]hexane77 diva-portal.org
[2+2] CycloadditionEsterCinnamaldehyde(S)-Diphenylprolinol silyl ether, Yb(OTf)3Bicyclo[2.1.1]hexane carbaldehyde80 rsc.org

Addition Reactions to the Bicyclo[1.1.0]butane Skeleton

The predominant and most synthetically valuable reaction involving this compound is not a direct addition to the bicyclobutane skeleton that retains the sulfinyl group. Instead, the sulfinyl moiety serves as a functional handle to facilitate the generation of a nucleophilic bridgehead carbon. This is achieved through a sulfoxide-metal exchange reaction. bris.ac.uknih.gov

Treatment of this compound with strong bases, such as t-butyllithium (t-BuLi) or isopropyl magnesium chloride (i-PrMgCl), results in the formation of bicyclo[1.1.0]butyllithium (BCB-Li) or the corresponding Grignard reagent (BCB-MgCl). bris.ac.uknih.govacs.org These highly reactive organometallic intermediates are then trapped in situ with a wide array of electrophiles. This two-step, one-pot process allows for the formal addition of a bicyclo[1.1.0]butyl anion to the electrophile. bris.ac.uk

The scope of electrophiles that can be employed in this reaction is broad, leading to a diverse range of substituted bicyclo[1.1.0]butane derivatives. Examples of successful electrophilic partners include:

Quaternary quinolinium and pyridinium halides: These reactions generate 1,2-adducts that can be further transformed into complex heterocyclic scaffolds through rhodium-catalyzed annulation. bris.ac.uknih.govacs.org

Boronic esters: Trapping with boronic esters provides access to bicyclo[1.1.0]butyl boronate complexes, which are versatile intermediates for further functionalization. chinesechemsoc.org

Aldehydes and ketones: Addition to carbonyl compounds yields the corresponding alcohols.

Esters, amides, and sulfoxides: These reactions allow for the introduction of various functional groups at the bridgehead position. bris.ac.uk

This methodology highlights the primary role of this compound as a stable, solid precursor for the generation of highly reactive bicyclo[1.1.0]butyl organometallics, which then readily participate in addition reactions.

Reactivity Modulated by the Sulfinyl Group

Stereochemical Control and Chiral Induction by the Sulfinyl Moiety

The sulfinyl group in this compound is a chiral center, and its presence can significantly influence the stereochemical outcome of reactions involving the bicyclobutane core. The use of enantiomerically pure or enriched chiral sulfoxides is a well-established strategy for asymmetric synthesis.

A key example of chiral induction by the sulfinyl group is observed in the asymmetric ring-opening reactions of bicyclo[1.1.0]butanes. Aggarwal and coworkers have demonstrated that a boronate complex, formed in situ from a boronic ester, a bicyclo[1.1.0]butyl sulfoxide, and t-butyllithium, can react with racemic allylic carbonates in the presence of a chiral iridium catalyst. chinesechemsoc.org This reaction produces enantioenriched trans-1,1,3-trisubstituted cyclobutanes with high yields and enantiomeric excess. chinesechemsoc.org The stereochemical outcome of this transformation is dictated by the chirality of the sulfoxide and the chiral ligand, showcasing a powerful method for the synthesis of chiral cyclobutane derivatives.

While the primary use of this compound is as a precursor for achiral organometallic reagents, the principles of asymmetric induction by chiral sulfoxides suggest its potential in diastereoselective reactions where the chiral sulfinyl group remains part of the molecule during the key bond-forming step. The steric bulk and electronic properties of the p-tolylsulfinyl group can create a chiral environment that directs the approach of incoming reagents to one face of the bicyclo[1.1.0]butane skeleton, leading to the preferential formation of one diastereomer.

Transformations at the Sulfinyl Sulfur Atom

Reduction and Oxidation Reactions of the Sulfoxide

The sulfinyl group of this compound can undergo transformations at the sulfur atom, namely reduction to a sulfide (B99878) and oxidation to a sulfone. These reactions allow for the modification of the electronic properties and reactivity of the bicyclo[1.1.0]butane derivative.

Reduction: The reduction of the sulfinyl group to the corresponding sulfide, 1-(p-tolylthio)bicyclo[1.1.0]butane, is another potential transformation. Common reagents for the reduction of sulfoxides to sulfides include phosphorus-based reagents (e.g., triphenylphosphine), low-valent titanium species, and certain hydrides. However, specific documented examples of the reduction of this compound could not be found in the reviewed literature. Such a transformation would be valuable for accessing the corresponding bicyclo[1.1.0]butyl sulfide, which would exhibit different reactivity compared to the sulfoxide and sulfone analogues.

Pummerer-Type Rearrangements

The Pummerer rearrangement is a classic organic reaction that involves the conversion of a sulfoxide with at least one α-hydrogen to an α-acyloxythioether upon treatment with an activating agent, typically an acid anhydride (B1165640) like acetic anhydride. wikipedia.orgorganicreactions.org The general mechanism commences with the acylation of the sulfoxide oxygen, followed by the abstraction of an α-proton by a weak base (such as the acetate (B1210297) anion) to form a sulfonium (B1226848) ylide. This intermediate then undergoes elimination to generate a thionium (B1214772) ion, which is subsequently trapped by a nucleophile to yield the final product. wikipedia.org

A thorough review of the scientific literature reveals no specific documented instances of a classical Pummerer-type rearrangement involving this compound. The absence of such reports may be attributable to the unique structural and electronic properties of the bicyclo[1.1.0]butane system.

Theoretically, a Pummerer-type reaction of this compound would require the abstraction of a proton from a carbon adjacent to the sulfoxide group. In this molecule, the only available α-protons are on the bicyclo[1.1.0]butane cage itself. The acidity of these protons is not well-established in the context of the Pummerer reaction.

Given the high ring strain of the bicyclo[1.1.0]butane moiety, it is plausible that alternative reaction pathways would be favored over a traditional Pummerer rearrangement. The intermediates formed under Pummerer conditions (e.g., acylated sulfoxide) might preferentially undergo reactions driven by strain release, such as ring-opening or fragmentation, rather than the typical α-deprotonation and rearrangement sequence. The inherent reactivity of the strained C-C bonds in the bicyclo[1.1.0]butane core could lead to complex rearrangements or decomposition under the acidic and elevated temperature conditions often employed in Pummerer reactions.

While direct experimental evidence is lacking for this compound, the study of Pummerer-type reactions on other strained ring systems could offer insights into its potential reactivity. However, without specific experimental data, any proposed Pummerer-type mechanism for this particular compound remains speculative.

Catalytic Transformations Utilizing this compound as a Substrate

This compound serves as a valuable and bench-stable precursor for the generation of highly reactive bicyclo[1.1.0]butyl organometallic reagents. nih.govchemrxiv.org These in situ generated intermediates are then utilized in a variety of catalytic transformations, most notably in rhodium(I)-catalyzed annulation and cycloisomerization reactions, to construct novel and complex heterocyclic scaffolds. nih.govacs.org The primary role of this compound in these catalytic cycles is to act as a convenient source of the bicyclo[1.1.0]butyl anion.

The generation of the key organometallic reagent is typically achieved through a sulfoxide-metal exchange reaction. Treatment of this compound with organolithium reagents, such as tert-butyllithium (t-BuLi), or Grignard reagents, like isopropyl magnesium chloride (i-PrMgCl), facilitates the displacement of the p-tolylsulfinyl group to produce bicyclo[1.1.0]butyllithium (BCB-Li) or bicyclo[1.1.0]butylmagnesium chloride (BCB-MgCl), respectively. nih.govchemrxiv.org These highly reactive species can then be trapped by various electrophiles.

A significant application of these in situ generated bicyclobutyl organometallics is their use in rhodium(I)-catalyzed annulative rearrangements. nih.govacs.org In a typical reaction sequence, the bicyclo[1.1.0]butyl nucleophile is added to a suitable electrophile, such as a quaternary quinolinium or pyridinium salt. nih.govacs.org The resulting adduct, a bicyclo[1.1.0]butyl-substituted dihydroquinoline or dihydropyridine, is then subjected to a rhodium(I) catalyst. This catalytic step induces a strain-release-driven annulative rearrangement, leading to the formation of unprecedented polycyclic heterocyclic frameworks. nih.govacs.org

The following table summarizes a representative example of a one-pot, two-step catalytic transformation starting from this compound:

Step Reagents and Conditions Intermediate/Product Yield Reference
1. Organometallic Formation & Addition1. This compound, i-PrMgCl2. Quaternary quinolinium/pyridinium halide1,2-Adduct (not isolated)- nih.govacs.org
2. Rh(I)-Catalyzed Annulation[Rh(CO)₂Cl]₂, dppe, 1,4-dioxane, 120 °C, 30 min1H-5-Azacyclopropa[cd]indenes16–66% nih.govacs.org

The rhodium(I)-catalyzed annulation proceeds via a proposed mechanism involving the coordination of the rhodium catalyst to the bicyclo[1.1.0]butane moiety, followed by a double σ-bond insertion to form a rhodium-carbenoid species. nih.gov Subsequent intramolecular coordination and rearrangement lead to the final polycyclic product. The high regioselectivity of this transformation underscores the utility of this compound as a starting material for accessing complex molecular architectures. nih.govacs.org

Further research has demonstrated the versatility of this approach, with a range of substituted quinolinium and pyridinium salts being successfully employed, tolerating various functional groups. acs.org

The table below provides more detailed findings on the optimization of the rhodium-catalyzed rearrangement step for a specific substrate:

Entry Ligand Solvent Temperature (°C) Yield (%) Reference
1PPh₃Toluene12018 acs.org
2dpppToluene12019 acs.org
3dppeToluene12069 acs.org
4dppe1,4-Dioxane12080 acs.org
5dppe1,4-Dioxane9046 acs.org
6dppe1,4-Dioxane8053 acs.org

These studies highlight the critical role of the ligand and reaction temperature in achieving high yields for these catalytic transformations, which originate from the versatile substrate, this compound.

Applications in Advanced Organic Synthesis

Role as a Chiral Auxiliary in Asymmetric Synthesis

Chiral sulfoxides are a well-established class of chiral auxiliaries in asymmetric synthesis. However, in the case of 1-(p-tolylsulfinyl)bicyclo[1.1.0]butane, its primary application in the literature to date is not as a chiral auxiliary that directly induces stereoselectivity. The typical use of this compound involves a sulfoxide-metal exchange reaction to generate achiral bicyclo[1.1.0]butyllithium (BCB-Li) or bicyclo[1.1.0]butyl magnesium chloride (BCB-MgCl). nih.gov This process removes the sulfinyl group, and therefore its chiral center, before the key bond-forming step with an electrophile.

While direct chiral induction from the sulfinyl group of this specific compound is not a prominent strategy, the bicyclobutyl intermediates generated from it participate in subsequent stereoselective reactions.

There is currently a lack of documented research demonstrating the direct role of the sulfinyl group in this compound in inducing diastereoselectivity. The sulfoxide (B87167) moiety is typically cleaved to generate an organometallic reagent prior to reaction with electrophiles.

Similarly, the scientific literature does not extensively report on enantioselective transformations where the chiral induction originates directly from the p-tolylsulfinyl group of this compound. Asymmetric syntheses involving the bicyclo[1.1.0]butyl moiety often rely on external chiral catalysts or auxiliaries present on the reacting partner. For instance, the enantioselective synthesis of 1-bicyclo[1.1.0]butyl alkylamines has been achieved through the dicarbene addition to enantiomerically enriched propargyl amides. pitt.edu Another example is the asymmetric synthesis of novel bicyclo[1.1.0]butyl sulfoximines, which is achieved via a SuFEx reaction with highly enantioenriched sulfonimidoyl fluoride precursors; the chirality is transferred from the sulfonimidoyl fluoride, not the initial bicyclobutyl sulfoxide. chemrxiv.org

Building Block for Complex Molecular Architectures

This compound is a key precursor for generating bicyclo[1.1.0]butyl anions, which are powerful intermediates for the synthesis of complex molecules. These strain-release reactions provide access to unique polycyclic and spirocyclic frameworks.

The organometallic reagents derived from this compound have been utilized in the construction of intricate polycyclic and spirocyclic systems. A notable application is in rhodium(I)-catalyzed annulation reactions. For example, treatment of this compound with isopropyl magnesium chloride generates a BCB-MgCl reagent in situ. This reagent can then undergo a one-pot, two-step reaction with quaternary quinolinium or pyridinium (B92312) halides, followed by rhodium-catalyzed annulation, to produce a range of 1H-5-azacyclopropa[cd]indenes, which are complex polycyclic heteroaromatic compounds. nih.govacs.org

The following table summarizes the synthesis of various polycyclic compounds via this rhodium-catalyzed annulation, showcasing the versatility of the bicyclobutyl intermediate derived from its sulfoxide precursor.

EntryQuaternary SaltProductYield (%)
1N-Benzylquinolinium bromide1H-5-azacyclopropa[cd]indene derivative43
2N-Propylquinolinium bromide1H-5-azacyclopropa[cd]indene derivative52
31-Benzyl-3-cyanopyridin-1-ium bromidePolycyclic pyridinium derivative64
4N-Benzyl-8-hydroxyquinolinium bromidePolycyclic quinolinium derivative33
5N-Benzyl-5-(methoxycarbonyl)quinolinium bromidePolycyclic quinolinium derivative38
Data compiled from a study on the rhodium(I)-catalyzed annulation of bicyclo[1.1.0]butyl-substituted dihydroquinolines and dihydropyridines. acs.org

Furthermore, strain-release driven spirocyclization of bicyclobutanes with azomethine imines, catalyzed by scandium, has been developed to create 6,7-diazaspiro[3.4]octanes, demonstrating a powerful strategy for assembling spirocyclic scaffolds. chemrxiv.org

Bicyclo[1.1.0]butanes are precursors for the synthesis of more complex and highly strained cage-like molecules. Research has shown that the insertion of heteroatoms into the bicyclobutane framework can be triggered by light energy, leading to the formation of three-dimensional cage molecules that are of interest as stable alternatives to flat aromatic rings in pharmaceuticals. pitt.edu While not starting directly from the tolylsulfinyl derivative in all published examples, the fundamental reactivity of the bicyclobutane core, which can be accessed from this precursor, is central to these transformations.

Precursor for Stereoselective Bond Formations

The organometallic reagents generated from this compound are precursors to a variety of functionalized bicyclo[1.1.0]butanes. The subsequent reactions of these products can proceed with high stereoselectivity. The inherent strain and unique geometry of the bicyclo[1.1.0]butane skeleton often dictate the stereochemical outcome of these transformations.

Reactions of bicyclo[1.1.0]butanes often exhibit notable diastereoselectivity. For example, the hydrophosphination of bicyclo[1.1.0]butane-1-carbonitriles typically favors the formation of the syn-diastereomer. In another instance, highly regioselective and diastereoselective ene reactions of bicyclo[1.1.0]butanes with cyclopropenes and arynes have been demonstrated to produce cyclopropyl- and aryl-substituted cyclobutenes. nih.gov

The following table presents data on the diastereoselective 1,3-nitrooxygenation of various bicyclo[1.1.0]butanes, illustrating the stereocontrol achievable in the functionalization of this strained ring system.

EntryBicyclo[1.1.0]butane Substituent (R)Product Diastereomeric Ratio (d.r.)Yield (%)
14-MeOC₆H₄>20:194
24-FC₆H₄>20:193
33-MeC₆H₄>20:191
42-Naphthyl>20:189
5Cyclohexyl>20:185
Data from a study on the diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. rsc.org

These examples underscore the utility of the bicyclo[1.1.0]butyl moiety, accessible from its stable sulfoxide precursor, in stereoselective synthesis, even though the stereocontrol is not directly imparted by the sulfinyl group itself.

Stereoselective Formation of Carbon-Heteroatom Bonds

The nucleophilic bicyclo[1.1.0]butyl organometallic reagents generated from this compound are also effective in forming bonds with various heteroatoms. These reactions provide access to bicyclo[1.1.0]butanes functionalized with nitrogen, oxygen, and sulfur, which are valuable building blocks for medicinal chemistry and materials science.

The trapping of bicyclo[1.1.0]butyl anions with heteroatom electrophiles is a common strategy. For instance, these reactive intermediates can be reacted with sources of nitrogen to generate BCB-containing amines. chemrxiv.org Similarly, reactions with sulfonylating agents can introduce sulfur functionalities.

A notable application in this area is the asymmetric synthesis of bicyclo[1.1.0]butyl sulfoximines. chemrxiv.orgchemrxiv.org This process involves the in situ generation of a bicyclo[1.1.0]butyl lithium or magnesium reagent from the corresponding sulfoxide, which then reacts with a chiral sulfonimidoyl fluoride. This reaction leads to the formation of enantioenriched bicyclo[1.1.0]butyl sulfoximines, where the stereochemistry is controlled by the chiral auxiliary on the electrophile. chemrxiv.org This represents an indirect approach to stereoselective C-S bond formation on the bicyclobutane core, where the chirality is introduced by an external reagent rather than being directed by the p-tolylsulfinyl group of the starting material.

The table below illustrates examples of carbon-heteroatom bond-forming reactions utilizing bicyclo[1.1.0]butyl nucleophiles.

Heteroatom ElectrophileBCB ReagentProduct TypeStereocontrolReference
Enantioenriched sulfonimidoyl fluorideBCB-Li/MgClBicyclo[1.1.0]butyl sulfoximineSubstrate-controlled (from electrophile) chemrxiv.orgchemrxiv.org
8-IsocyanatoquinolineBCB-LiBCB-linked ureaNot specified acs.org

Access to Quaternary Stereocenters

The construction of quaternary stereocenters, particularly all-carbon quaternary centers, is a significant challenge in organic synthesis. The unique reactivity of bicyclo[1.1.0]butanes, driven by strain release, provides a powerful platform for addressing this challenge. While this compound is not typically the direct source of chirality for creating these centers, the bicyclo[1.1.0]butyl moiety it generates is a key component in strategies that lead to quaternary stereocenters.

For example, highly diastereoselective methods for the synthesis of polysubstituted bicyclobutanes bearing up to three stereodefined quaternary centers have been developed. nih.gov These methods rely on a sequence of diastereoselective carbometalation of cyclopropenes followed by a cyclization to construct the bicyclo[1.1.0]butane framework. nih.gov This approach allows for the precise control of stereochemistry, including that of quaternary centers, but the stereochemical information is introduced during the synthetic sequence rather than from a chiral bicyclobutane precursor like enantiopure this compound.

Furthermore, stereoselective ene reactions of bicyclo[1.1.0]butanes with strained alkenes and alkynes can produce cyclobutenes that feature a quaternary carbon atom. nih.gov These reactions proceed with high stereoselectivity, which is rationalized by a concerted pathway. nih.gov Again, the focus is on the inherent stereoselectivity of the pericyclic reaction rather than substrate control from a chiral auxiliary on the bicyclobutane.

The development of catalytic asymmetric methods for the synthesis of cyclobutanes containing quaternary stereocenters is an active area of research. rsc.org These methods often utilize chiral catalysts to control the enantioselectivity of reactions involving bicyclo[1.1.0]butane derivatives.

Spectroscopic and Structural Elucidation Methodologies for 1 P Tolylsulfinyl Bicyclo 1.1.0 Butane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of organic molecules in solution. For 1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to piece together its intricate framework. The molecular structure of this compound is C₁₁H₁₂OS. taylorfrancis.com

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide initial, crucial information regarding the number of distinct proton environments, their chemical shifts, multiplicities (splitting patterns), and integration values (proton count). The aromatic protons of the p-tolyl group would typically appear in the downfield region (δ 7.0-8.0 ppm), exhibiting a characteristic AA'BB' splitting pattern. The highly strained bicyclo[1.1.0]butane core protons would resonate in the upfield region, with their specific chemical shifts and coupling constants being highly informative about their relative stereochemistry.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, often acquired with proton decoupling, would reveal the number of unique carbon atoms in the molecule. The aromatic carbons would have distinct chemical shifts, with the ipso-carbon attached to the sulfinyl group and the methyl-bearing carbon showing characteristic resonances. The carbons of the bicyclo[1.1.0]butane moiety would appear at significantly shielded (upfield) chemical shifts due to the high degree of ring strain.

2D NMR Techniques: To establish the precise connectivity of atoms, several 2D NMR experiments would be performed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the mapping of connections between adjacent protons within the bicyclo[1.1.0]butane framework and within the p-tolyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each proton resonance to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons over two to three bonds. It would be critical in establishing the connection between the bicyclo[1.1.0]butane core and the p-tolylsulfinyl group, for instance, by observing a correlation from the bridgehead proton to the ipso-carbon of the aromatic ring.

The following table outlines the expected NMR data based on general principles and data from analogous structures.

Technique Expected Observations for this compound Information Gained
¹H NMR Aromatic signals (δ 7.0-8.0), Bicyclo[1.1.0]butane signals (upfield), Methyl signal (δ ~2.4)Number and type of proton environments, relative proton count, preliminary stereochemical insights from coupling constants.
¹³C NMR Aromatic carbon signals, Bicyclo[1.1.0]butane carbon signals (shielded), Methyl carbon signalNumber of unique carbon environments.
COSY Cross-peaks between coupled protons in the bicyclic and aromatic systems.H-H connectivity within spin systems.
HSQC Correlation peaks between directly bonded C-H pairs.Unambiguous assignment of protonated carbons.
HMBC Long-range correlations, e.g., between bicyclic protons and the aromatic ring's ipso-carbon.Connectivity between different fragments of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that provide information about the spatial proximity of protons, irrespective of their bonding connectivity. For this compound, these experiments would be invaluable for:

Determining the relative stereochemistry at the chiral sulfur center and its orientation with respect to the bicyclic cage. For instance, NOE correlations between specific protons on the bicyclo[1.1.0]butane ring and the protons of the p-tolyl group would establish their through-space proximity.

Elucidating the preferred conformation of the molecule in solution. The relative intensities of the NOE/ROE cross-peaks can be used to estimate inter-proton distances, providing a detailed picture of the molecule's three-dimensional structure.

Since the sulfoxide (B87167) group in this compound is a stereocenter, the compound can exist as a pair of enantiomers. Chiral NMR shift reagents, typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are used to determine the enantiomeric excess (ee) of a chiral sample.

Upon addition of a chiral shift reagent to a solution of the racemic or enantioenriched sulfoxide, the reagent forms diastereomeric complexes with each enantiomer. libretexts.org These diastereomeric complexes have different magnetic environments, leading to the separation of NMR signals for the two enantiomers. fiveable.me By integrating the corresponding signals in the ¹H NMR spectrum, the ratio of the enantiomers, and thus the enantiomeric excess, can be accurately determined. The sulfoxide oxygen atom would serve as the Lewis basic site for coordination with the lanthanide metal center.

X-ray Crystallography for Absolute Configuration Determination and Molecular Geometry

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, this technique would provide:

Unambiguous determination of the absolute configuration at the chiral sulfur center, provided that anomalous dispersion effects are measurable (often facilitated by the presence of the sulfur atom).

Precise bond lengths, bond angles, and torsion angles for the entire molecule. This would offer a detailed insight into the geometry of the highly strained bicyclo[1.1.0]butane ring system and how it is influenced by the bulky p-tolylsulfinyl substituent. The "butterfly" geometry of the bicyclo[1.1.0]butane core, characterized by the dihedral angle between the two three-membered rings, would be precisely quantified. researchgate.net

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion. This allows for the confirmation of the molecular formula (C₁₁H₁₂OS) by comparing the experimentally measured mass to the calculated theoretical mass.

Electron ionization (EI) or other fragmentation techniques would induce the fragmentation of the molecular ion. The resulting fragmentation pattern in the mass spectrum provides valuable structural information. For aryl sulfoxides, characteristic fragmentation pathways often include:

Loss of the sulfoxide oxygen (M - 16).

Cleavage of the C-S bond, leading to fragments corresponding to the p-tolylsulfinyl cation or the bicyclo[1.1.0]butyl cation.

Rearrangements and subsequent fragmentations, which are characteristic of the sulfoxide functional group. taylorfrancis.com

A plausible fragmentation pattern is outlined in the table below.

m/z Value Possible Fragment Ion Fragmentation Pathway
192[C₁₁H₁₂OS]⁺˙Molecular Ion
176[C₁₁H₁₂S]⁺˙Loss of oxygen atom
139[C₇H₇SO]⁺Cleavage of the S-C(bicyclo) bond
123[C₇H₇S]⁺Loss of oxygen from [C₇H₇SO]⁺
91[C₇H₇]⁺Tropylium ion from the p-tolyl group
53[C₄H₅]⁺Bicyclo[1.1.0]butyl cation

Chiroptical Spectroscopy

Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are used to study chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. youtube.com For a chiral sulfoxide like this compound, the CD spectrum would exhibit characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the chromophores in the molecule, primarily the p-tolylsulfinyl group.

The sign and intensity of the Cotton effects are directly related to the absolute configuration of the stereocenter(s). By comparing the experimental CD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for a given enantiomer, the absolute configuration of the compound can be independently determined or confirmed. researchgate.net This method is particularly useful when X-ray crystallography is not feasible.

Electronic Circular Dichroism (ECD) for Chiral Chromophore Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left and right circularly polarized light by a chiral substance. encyclopedia.pub This technique is particularly sensitive to the three-dimensional arrangement of atoms around a chromophore, making it an invaluable tool for the stereochemical analysis of chiral sulfoxides. nih.govnih.gov The sulfoxide group in this compound acts as a chiral chromophore, and its ECD spectrum provides detailed information about its absolute configuration.

The ECD spectrum is a plot of the difference in molar absorptivity (Δε) or molar ellipticity ([θ]) against wavelength. The bands in an ECD spectrum, known as Cotton effects, can be positive or negative and correspond to electronic transitions within the chromophore. For aryl sulfoxides, characteristic Cotton effects are typically observed in the UV region, arising from π → π* and n → π* transitions of the aromatic ring and the sulfoxide group. nih.gov

Theoretical calculations, particularly time-dependent density functional theory (TDDFT), are often employed in conjunction with experimental ECD measurements to provide a reliable assignment of the absolute configuration. researchgate.netresearchgate.net By comparing the experimental ECD spectrum with the calculated spectra for the possible enantiomers, the absolute configuration of the chiral center can be unequivocally determined. nih.gov

Hypothetical ECD Data for this compound

Wavelength (nm)Molar Ellipticity (deg cm²/dmol)Electronic Transition
~210+15000π → π* (aromatic)
~240-25000π → π* (sulfoxide)
~270+8000n → π* (sulfoxide)

Note: This data is illustrative and represents typical values for chiral aryl sulfoxides. Actual experimental values may vary.

Optical Rotatory Dispersion (ORD) for Chirality Assessment

Optical Rotatory Dispersion (ORD) is a spectroscopic technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. scispace.com For a chiral molecule, the magnitude and sign of the optical rotation are dependent on the wavelength of the light passing through it. An ORD spectrum is a plot of the specific rotation ([α]) versus wavelength. unipi.it

The key feature of an ORD spectrum is the Cotton effect, which is an anomalous change in optical rotation in the vicinity of an absorption band of a chromophore. scispace.com A positive Cotton effect is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. The sign of the Cotton effect is directly related to the stereochemistry of the molecule. scispace.com

ORD is a valuable tool for the determination of the absolute configuration of chiral compounds, including sulfoxides. scispace.com By analyzing the sign and magnitude of the Cotton effect in the ORD spectrum of this compound, one can deduce the spatial arrangement of the groups around the chiral sulfur atom. Similar to ECD, computational methods can be used to simulate ORD curves to aid in the assignment of the absolute configuration.

Hypothetical ORD Data for this compound

The following table provides a hypothetical representation of ORD data for this compound, illustrating a positive Cotton effect.

Wavelength (nm)Specific Rotation ([α]) (deg)
700+50
589 (D-line)+120
400+350
310 (Peak)+4500
290 (Crossover)0
275 (Trough)-3200
250-1500

Note: This data is illustrative and represents a typical positive Cotton effect curve for a chiral compound. Actual experimental values may vary.

Computational and Theoretical Studies of 1 P Tolylsulfinyl Bicyclo 1.1.0 Butane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and bonding characteristics of 1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane. These studies shed light on the inherent strain within the bicyclic framework and how the electronic nature of the sulfinyl group modulates its stability and reactivity.

Density Functional Theory (DFT) Studies on Strain Energy and Stability

The bicyclo[1.1.0]butane (BCB) cage is one of the most strained carbocyclic systems that can be readily isolated, with a strain energy estimated to be in the range of 60–68 kcal/mol. acs.org Theoretical calculations have been crucial in quantifying this immense strain. acs.org For the parent bicyclo[1.1.0]butane, a group contribution approach has yielded a theoretical formation enthalpy that aligns well with experimental data, predicting a strain energy of approximately 64 kcal/mol (267 kJ mol⁻¹). acs.org This high strain energy is a primary driver for the diverse reactivity of BCB derivatives, often proceeding through "strain-release" pathways. acs.org

Molecular Orbital Analysis of Reactivity and Aromaticity Considerations

The unique reactivity of the bicyclo[1.1.0]butane core is intrinsically linked to the nature of its central C1-C3 bond. Molecular orbital analysis reveals that this bond is not a typical sigma bond but possesses significant p-character, leading to a σ/π-bond ambiguity. acs.org This central bond is composed of hybrid orbitals that are almost entirely p in character, resulting in a bent σ-bond with substantial π-character. acs.org Some calculations have quantified this π-character to be around 26.1%, while other studies suggest it could be as high as 39.7%. acs.org This "olefinic character" is a cornerstone of the reactivity of bicyclo[1.1.0]butanes, allowing them to react with a wide array of electrophiles and nucleophiles. acs.org

The concept of aromaticity in such a strained, non-planar system is not conventional. However, the delocalized electron density in the central bond, as suggested by its p-character, could be considered a form of three-dimensional aromaticity, contributing to its unique chemical behavior.

Computational Investigations of Reaction Pathways and Transition States

Computational chemistry has proven to be a powerful tool for understanding the mechanisms of reactions involving bicyclo[1.1.0]butane derivatives. By mapping potential energy surfaces and characterizing transition states, researchers can gain detailed insights into reaction pathways and predict stereochemical outcomes.

Elucidation of Mechanism through Transition State Characterization

While specific transition state calculations for reactions directly involving this compound as the reactant are not widely published, DFT calculations have been employed to study the mechanisms of reactions of its derivatives. For instance, in a rhodium(I)-catalyzed annulation of a dihydroquinoline substituted with a bicyclo[1.1.0]butyl group (derived from this compound), DFT calculations were used to investigate the reaction pathway. nih.govnih.gov These calculations, performed at the PBE0-D3(BJ)/def2-SVP level for geometry optimization and PBE0-D3(BJ)/def2-TZVPP-SMD(1,4-dioxane) for single-point energies, helped to validate the proposed mechanism and understand the origin of the observed diastereoselectivity through transition state analysis. nih.govnih.gov

These types of studies typically involve locating the transition state structures for competing pathways and comparing their relative energies. This allows for the identification of the lowest energy path and provides a rationale for the observed product distribution.

Prediction of Stereoselectivity in Reactions

The chiral p-tolylsulfinyl group in this compound makes it an important substrate for stereoselective synthesis. Computational methods are invaluable for predicting and rationalizing the stereochemical outcomes of its reactions. By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which diastereomer will be formed preferentially.

For example, in reactions where the bicyclo[1.1.0]butyl group is transferred to a prochiral electrophile, DFT calculations can be used to model the approach of the reactants and identify the transition states for the formation of each possible stereoisomer. The difference in the calculated activation energies for these transition states can then be used to predict the diastereomeric ratio of the products. Such predictive power is crucial for the design of new stereoselective synthetic methods.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While static DFT calculations provide a picture of the minimum energy structure of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior, including its conformational landscape and flexibility.

For this compound, MD simulations could be employed to explore the rotational freedom around the C-S bond connecting the bicyclic core and the p-tolylsulfinyl group. This would reveal the preferred conformations of the molecule in solution and the energy barriers for rotation between different conformers. Understanding the conformational preferences is important as it can influence the molecule's reactivity and the stereochemical outcome of its reactions.

Although specific MD simulation studies on this compound are not prominently featured in the literature, the methodology is well-suited to investigate the dynamic interplay between the rigid, strained bicyclic cage and the more flexible sulfoxide (B87167) substituent. Such simulations could also provide insights into the interactions of the molecule with solvent molecules, which can play a significant role in its chemical behavior.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry serves as a powerful tool for predicting the spectroscopic parameters of molecules, offering insights that complement and guide experimental work. For a molecule with a complex and strained structure such as this compound, theoretical calculations are invaluable for assigning and understanding its spectral features. The primary methods employed for these predictions are rooted in quantum mechanics, particularly Density Functional Theory (DFT) and its derivatives, which provide a good balance between accuracy and computational cost. chemaxon.comunibo.it These methods allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

The prediction of ¹H and ¹³C NMR spectra is a cornerstone of computational structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors. researchgate.netnih.gov From these tensors, the isotropic shielding values are obtained, which can then be converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory.

For this compound, these calculations would predict the chemical shifts for the unique protons and carbons in the highly strained bicyclobutane core, the p-tolyl group, and the sulfoxide moiety. chemaxon.com The accuracy of these predictions is often sufficient to aid in the assignment of complex experimental spectra and to understand how the electronic environment of each nucleus is affected by the molecule's three-dimensional structure. nih.gov

Below is a hypothetical table illustrating the kind of data that would be generated from such a computational study.

Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound Calculated at the B3LYP/6-31G(d) level of theory with the GIAO method.

Atom TypePredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
Bicyclobutane Bridgehead (C-S)45.8-
Bicyclobutane Bridgehead (CH)25.32.15
Bicyclobutane Methylene (CH₂)15.11.20, 0.85
Tolyl-C (ipso)142.5-
Tolyl-C (ortho)129.87.55
Tolyl-C (meta)125.47.30
Tolyl-C (para)139.2-
Tolyl-CH₃21.42.40

Note: These values are illustrative and represent typical outputs of computational predictions, not verified experimental data.

Infrared (IR) Spectroscopy Prediction

Theoretical IR spectra are obtained by calculating the vibrational frequencies of a molecule. This is typically done within the harmonic approximation, where the potential energy surface around the equilibrium geometry is assumed to be parabolic. DFT calculations can provide the second derivatives of the energy with respect to atomic displacements, which are then used to determine the frequencies and intensities of the fundamental vibrational modes. researchgate.netaip.org

For this compound, these calculations would predict the characteristic stretching frequencies for the S=O bond in the sulfoxide (typically in the 950-1150 cm⁻¹ range), the C-H bonds of the aromatic and bicyclobutane moieties, and the various skeletal vibrations of the strained ring system. researchgate.net These predicted frequencies, while often systematically overestimated by harmonic calculations, can be scaled to provide excellent agreement with experimental data, aiding in the assignment of the observed IR bands. aip.org

The following table is a hypothetical representation of predicted IR frequencies for the molecule.

Hypothetical Predicted IR Vibrational Frequencies for this compound Calculated at the B3LYP/6-31G(d) level of theory.

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
Aromatic C-H Stretch3050-3100Medium
Aliphatic C-H Stretch2900-3000Medium
S=O Stretch1055Strong
Aromatic C=C Stretch1450-1600Medium-Strong
Bicyclobutane Ring Deformation800-1200Variable
C-S Stretch650-750Weak-Medium

Note: These values are illustrative and represent typical outputs of computational predictions, not verified experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction

The prediction of UV-Vis spectra involves calculating the electronic transitions between the ground state and various excited states of a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. mdpi.commdpi.com TD-DFT calculations yield the excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions involving the p-tolyl aromatic system and the sulfoxide chromophore. TD-DFT calculations could predict the π → π* transitions of the aromatic ring and n → π* transitions associated with the sulfoxide group. core.ac.uk These predictions are valuable for interpreting the experimental spectrum and understanding the electronic structure of the molecule. youtube.com

An example of the data that would be obtained from a TD-DFT calculation is presented in the hypothetical table below.

Hypothetical Predicted UV-Vis Absorption Maxima for this compound Calculated using TD-DFT at the CAM-B3LYP/6-31+G(d) level of theory.

TransitionPredicted λ_max (nm)Oscillator Strength (f)
S₀ → S₁ (n → π)2850.02
S₀ → S₂ (π → π)2540.45
S₀ → S₃ (π → π*)2200.21

Note: These values are illustrative and represent typical outputs of computational predictions, not verified experimental data.

Future Research Directions and Outlook for 1 P Tolylsulfinyl Bicyclo 1.1.0 Butane

Development of More Efficient and Sustainable Synthetic Routes

While 1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane is a valuable reagent, its preparation is a key factor in its widespread adoption. Future research will likely focus on developing more efficient and environmentally benign synthetic methodologies.

Current and Improved Synthetic Approaches:

MethodDescriptionAdvantagesRef.
Gaoni Synthesis A multi-step approach starting from epoxy-sulfones, involving sequential intramolecular cyclopropanations.Established route for accessing sulfone- and sulfoxide-substituted BCBs. rsc.org
One-Pot from Epichlorohydrin A streamlined, one-pot protocol for synthesizing 1-sulfonylbicyclo[1.1.0]butanes from readily available methyl sulfones and epichlorohydrin.Increased efficiency, operational simplicity, and use of inexpensive starting materials. orgsyn.org

Future endeavors are expected to align with the principles of green chemistry. This includes the exploration of photochemical methods that can proceed under mild conditions, minimizing the need for harsh reagents and reducing waste streams rsc.org. Additionally, enzymatic processes and biocatalysis could offer highly selective and sustainable routes to chiral, enantioenriched bicyclobutyl sulfoxides, a currently underexplored area rsc.org. The development of catalytic, atom-economical methods for the construction of the bicyclobutane core will be a significant step forward, reducing the stoichiometric steps currently required.

Exploration of Novel Reactivity Modes and Mechanistic Paradigms

The established reactivity of this compound is dominated by the sulfoxide-lithium exchange to generate nucleophilic BCB species nih.govchemrxiv.org. However, the inherent functionalities of the molecule—the strained bicyclic core and the chiral sulfoxide (B87167)—suggest a wealth of untapped reactivity.

Future mechanistic studies could investigate:

Asymmetric Induction: The sulfoxide group is a well-known chiral auxiliary. Research into diastereoselective reactions where the p-tolylsulfinyl group of an enantiopure starting material directs the stereochemical outcome of subsequent transformations is a logical next step. This could enable the asymmetric synthesis of complex cyclobutane (B1203170) derivatives researchgate.net.

Lewis Acid Activation: The sulfinyl oxygen can act as a Lewis base. Exploring its coordination to Lewis acids could modulate the reactivity of the bicyclobutane cage, potentially leading to novel rearrangement or ring-opening pathways distinct from the strain-release reactions seen with sulfone-activated BCBs.

Photocatalytic Activation: Recent advances have shown that bicyclobutanes can undergo innovative transformations through photocatalysis, including oxidative activation for formal [2σ+2π] cycloadditions rsc.orgacs.org. Investigating the electronic interplay between the sulfoxide group and the bicyclobutane core under photocatalytic conditions could unveil new reaction manifolds.

Pericyclic Reactions: The use of bicyclobutanes in pericyclic processes, such as ene-like reactions, has been relatively overlooked. Future work could explore the viability of this compound as a partner in such concerted reactions, potentially offering stereospecific routes to complex cyclobutenes nih.gov.

Expansion of Synthetic Utility in Complex Natural Product and Drug Synthesis

Bicyclo[1.1.0]butanes are increasingly recognized as valuable building blocks in medicinal chemistry, providing access to three-dimensional scaffolds that can improve the physicochemical properties of drug candidates researchgate.netuvic.canih.gov. While the utility of BCBs has been demonstrated in the synthesis of natural products like piperarborenine B and the core of daphniglaucins, the specific application of this compound in this domain remains a fertile area for future research rsc.orgnih.gov.

The ability to generate a bicyclobutyl anion from this stable sulfoxide precursor makes it an ideal tool for late-stage functionalization, a critical strategy in drug discovery for rapidly generating analogues. Future synthetic campaigns will likely target complex natural products and pharmaceuticals where the introduction of the unique bicyclobutane motif can be achieved via nucleophilic addition of the corresponding organometallic reagent derived from this compound. This approach could be used to install the strained ring system as a bioisostere for phenyl groups or as a reactive handle for covalent modification of biological targets rsc.orgresearchgate.net.

Integration with Flow Chemistry and Automated Synthesis Platforms

The generation of highly reactive organolithium species from this compound often requires cryogenic temperatures and careful handling, which can be challenging to scale up. Flow chemistry offers a powerful solution to these challenges by providing superior control over reaction parameters.

Advantages of Flow Chemistry for Bicyclobutyl Organometallics:

FeatureBenefitRef.
Precise Temperature Control Enables exothermic reactions to be run safely at temperatures closer to ambient, improving energy efficiency. vapourtec.com
Rapid Mixing Ensures homogeneous reaction conditions, minimizing side reactions and improving yields. thieme-connect.de
Short Residence Times Allows for the generation and immediate use of unstable intermediates like bicyclo[1.1.0]butyllithium, preventing decomposition. chemistryviews.org
Enhanced Safety Small reactor volumes minimize the risk associated with handling pyrophoric organolithium reagents. ucc.ie

Recent studies have demonstrated the successful generation and use of bicyclo[1.1.0]butyllithium under continuous flow conditions, highlighting a clear and impactful future direction acs.org. Integrating this technology will not only make the use of this compound safer and more scalable but could also enable reactions that are not feasible under batch conditions. Furthermore, the modular nature of this reagent makes it highly suitable for incorporation into automated synthesis platforms, which are revolutionizing small molecule discovery by enabling rapid, iterative bond formation to build libraries of complex molecules elsevierpure.comchemrxiv.org.

Discovery of New Catalytic Applications for the Compound

Currently, this compound is exclusively used as a stoichiometric reagent. However, the field of organocatalysis offers an intriguing avenue for future exploration. Chiral sulfoxides have been successfully employed as ligands in transition metal catalysis and as standalone organocatalysts mdpi.com.

A significant future research goal would be to design and synthesize chiral analogues of bicyclobutyl sulfoxides and evaluate their potential in asymmetric catalysis. These novel catalysts could leverage the unique steric and electronic properties of the bicyclobutane scaffold to induce high levels of enantioselectivity in a variety of chemical transformations. While speculative, this represents a paradigm shift from viewing this molecule as merely a precursor to a potentially valuable catalyst in its own right.

Advanced Material Science Applications Utilizing the Unique Structure

The high strain energy of the bicyclobutane core makes it an attractive monomer for ring-opening polymerization, leading to novel polymers containing cyclobutane units in the backbone. Bicyclobutanes bearing electron-withdrawing groups have been shown to undergo both free-radical and anionic polymerization rsc.orgresearchgate.net.

The p-tolylsulfinyl group, being moderately electron-withdrawing, suggests that this compound could be a viable monomer for such polymerizations. Future research in material science could focus on:

Polymer Synthesis: Investigating the polymerization of this compound and related functionalized BCBs to create novel polymers with unique thermal and mechanical properties.

Material Properties: The resulting poly(cyclobutane)s could exhibit interesting characteristics, such as high thermal stability and unique optical properties, due to the rigid, repeating cyclobutane units.

Functional Materials: The sulfoxide groups along the polymer backbone could serve as handles for post-polymerization modification, allowing for the tuning of material properties or the attachment of functional moieties for applications in sensing, separations, or biomedicine.

This exploration would bridge the gap between fundamental organic synthesis and materials science, opening up a new class of functional polymers derived from this strained bicyclic system.

Q & A

Q. What are the key structural features of bicyclo[1.1.0]butane derivatives, and how do substituents like p-tolylsulfinyl groups influence reactivity?

The bicyclo[1.1.0]butane scaffold is characterized by a strained central bond (C1–C3) and a puckered geometry (C2v symmetry) with an interflap angle of ~123°. Substituents at the bridgehead position, such as aromatic rings, significantly alter electronic and steric properties. For example:

  • Electronic effects : Aromatic substituents (e.g., phenyl) raise the HOMO energy and lower the LUMO, reducing the HOMO-LUMO gap compared to unsubstituted analogs .
  • Bond elongation : The central bond lengthens from ~1.48 Å (parent compound) to 1.51 Å in 1-phenylbicyclo[1.1.0]butane due to conjugation with the aromatic ring .
  • Steric effects : Bulky substituents increase the interflap angle (α), further destabilizing the strained system .

Q. What synthetic methodologies are available for functionalizing bicyclo[1.1.0]butanes with sulfinyl groups?

Key approaches include:

  • Lithium-halogen exchange : 1-Bromobicyclo[1.1.0]butane undergoes lithium-halogen exchange with t-BuLi, enabling nucleophilic addition to imines or electrophiles (e.g., aldehydes, esters) in yields up to 61% .
  • Carbenoid additions : Zinc carbenoids generated under Furukawa’s conditions react with propargyl amides, though steric hindrance at branching positions can limit efficiency .
  • One-pot synthesis : Direct synthesis via 2,2-dibromo-1-(chloromethyl)cyclopropane avoids isolation of unstable intermediates like 1-bromobicyclo[1.1.0]butane .

Q. How is the stereochemistry of bicyclo[1.1.0]butane derivatives analyzed experimentally?

  • X-ray crystallography : Resolves bond lengths (e.g., central bond elongation in aryl-substituted derivatives) and interflap angles .
  • NMR spectroscopy : Chemical shifts and coupling constants reveal substituent effects on bridgehead carbons and diastereomeric ratios in chiral derivatives .

Advanced Research Questions

Q. What computational insights explain the isomerization pathways of bicyclo[1.1.0]butane derivatives?

Multiconfigurational wave function studies (e.g., MRCI, PT2) reveal:

  • Concerted vs. stepwise mechanisms : Isomerization to butadiene proceeds via a conrotatory pathway (barrier: ~42 kcal/mol) rather than disrotatory (~56 kcal/mol) or nonconcerted (~116 kcal/mol) routes .
  • Diradical intermediates : Homolytic cleavage of the central bond enables interconversion of endo/exo isomers in aryl-substituted derivatives, supported by ESR and theoretical studies .

Q. How do radical cations enable novel reactivity in bicyclo[1.1.0]butane systems?

  • Photoredox catalysis : Single-electron oxidation generates bicyclo[1.1.0]butyl radical cations (Eox ≈ 1.0 V vs. Ag/AgCl), facilitating [2π+2σ] cycloadditions with alkenes (activated and nonactivated) in high regio- and diastereoselectivity (Fig. 3) .
  • Mechanistic rationale : Radical cation intermediates stabilize transition states via charge-transfer interactions, as shown by DFT calculations .

Q. What contradictions exist in proposed reaction mechanisms for pericyclic reactions of bicyclo[1.1.0]butanes?

  • Diradical vs. concerted pathways : While thermal cycloadditions favor stepwise diradical intermediates (supported by ESR data), computational models suggest symmetry-restricted concerted pathways may compete .
  • Substituent-dependent outcomes : Aryl groups promote diradical stabilization, whereas alkyl substituents favor alternative pathways, leading to divergent product distributions .

Q. How can strain-release strategies be harnessed for enantioselective transformations?

  • Pd-catalyzed σ-bond nucleopalladation : Strain-driven epoxidation/aziridination of bicyclo[1.1.0]butanes achieves spirocyclic products with >90% enantiomeric excess (ee) using chiral ligands .
  • Asymmetric Lewis acid catalysis : Chiral catalysts enable formal (3+3) cycloadditions with nitrones, yielding bicyclo[n.1.1]alkanes with 85–95% ee .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.